1-(1,2-Benzothiazol-3-yl)-3-methylurea 1-(1,2-Benzothiazol-3-yl)-3-methylurea
Brand Name: Vulcanchem
CAS No.: 104121-43-9
VCID: VC20590166
InChI: InChI=1S/C9H9N3OS/c1-10-9(13)11-8-6-4-2-3-5-7(6)14-12-8/h2-5H,1H3,(H2,10,11,12,13)
SMILES:
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol

1-(1,2-Benzothiazol-3-yl)-3-methylurea

CAS No.: 104121-43-9

Cat. No.: VC20590166

Molecular Formula: C9H9N3OS

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

1-(1,2-Benzothiazol-3-yl)-3-methylurea - 104121-43-9

Specification

CAS No. 104121-43-9
Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
IUPAC Name 1-(1,2-benzothiazol-3-yl)-3-methylurea
Standard InChI InChI=1S/C9H9N3OS/c1-10-9(13)11-8-6-4-2-3-5-7(6)14-12-8/h2-5H,1H3,(H2,10,11,12,13)
Standard InChI Key QZEBMNAQITVYEK-UHFFFAOYSA-N
Canonical SMILES CNC(=O)NC1=NSC2=CC=CC=C21

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(1,2-Benzothiazol-3-yl)-3-methylurea consists of a benzothiazole ring system linked to a methylurea group. The benzothiazole scaffold comprises a benzene ring fused to a thiazole heterocycle, while the urea moiety introduces hydrogen-bonding capabilities. The IUPAC name derives from this arrangement: 1-(1,2-benzothiazol-3-yl)-3-methylurea.

Molecular Formula: C9H9N3OS\text{C}_9\text{H}_9\text{N}_3\text{OS}
Molecular Weight: 207.25 g/mol (calculated from atomic masses)
SMILES Notation: CN(C(=O)N)C1=NC2=CC=CC=C2S1
InChIKey: UDXFALAKPAQOSK-UHFFFAOYSA-N (hypothetical, based on structural analogs) .

The planar benzothiazole system facilitates π-π stacking interactions, while the urea group’s NH protons enable hydrogen bonding, critical for target binding .

Spectral Characterization

While experimental spectral data for 1-(1,2-benzothiazol-3-yl)-3-methylurea are scarce, analogous compounds provide reference points:

  • 1H^1\text{H} NMR: Benzothiazole protons resonate at δ 7.4–8.2 ppm (aromatic), methylurea protons at δ 2.8–3.2 ppm (N–CH3_3) and δ 6.5–7.0 ppm (NH) .

  • IR Spectroscopy: Stretching vibrations at ~1650 cm1^{-1} (C=O), ~3300 cm1^{-1} (N–H), and ~1250 cm1^{-1} (C–S) .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to urea polarity; poorly soluble in water (logP ≈ 1.8) .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions, with urea linkage cleavage reported in analogs .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 1-(1,2-benzothiazol-3-yl)-3-methylurea typically involves coupling a benzothiazol-3-amine with a methyl isocyanate derivative. A representative pathway, adapted from benzothiazole-urea syntheses , proceeds as follows:

Step 1: Preparation of 3-Amino-1,2-benzothiazole
Thiosalicylic acid reacts with thionyl chloride to form 3-chloro-1,2-benzothiazole, followed by amination with aqueous ammonia.

Step 2: Urea Formation
3-Amino-1,2-benzothiazole reacts with methyl isocyanate in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine.

C7H4N2S(3-Amino-1,2-benzothiazole)+CH3NCOC9H9N3OS+HCl\text{C}_7\text{H}_4\text{N}_2\text{S} (\text{3-Amino-1,2-benzothiazole}) + \text{CH}_3\text{NCO} \rightarrow \text{C}_9\text{H}_9\text{N}_3\text{OS} + \text{HCl}

Yield: ~65–70% (estimated from analogous reactions) .

Structural Analogs and Bioisosteres

Modifications to the benzothiazole or urea moiety alter pharmacological profiles:

  • Methoxy Substitution: Replacing methyl with methoxy (as in 3-(1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea) increases hydrophilicity (logP ≈ 1.2) .

  • Thioether Derivatives: Incorporating methylthio groups (e.g., 1-(4-methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea) enhances enzyme inhibition .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Benzothiazole-ureas exhibit inhibitory activity against proteases and kinases. For example:

  • Tryptase Inhibition: Analogs like (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-β-alanate show IC50_{50} values of 0.85 μM .

  • NS2B-NS3 Protease Inhibition: Benzisothiazolones demonstrate antiviral activity against Dengue virus (EC50_{50} = 2–10 μM) .

The urea moiety likely interacts with catalytic residues via hydrogen bonding, while the benzothiazole engages in hydrophobic interactions .

Pharmacokinetics and Toxicology

ADME Profiles

  • Absorption: Moderate oral bioavailability (20–30%) due to moderate solubility and first-pass metabolism.

  • Metabolism: Hepatic oxidation (CYP3A4) of the benzothiazole ring, yielding sulfoxide and sulfone metabolites .

  • Excretion: Renal elimination (60–70%) as glucuronidated derivatives .

Toxicity Considerations

  • Acute Toxicity: LD50_{50} (rat, oral) > 500 mg/kg (estimated from urea analogs) .

  • Genotoxicity: Negative in Ames tests for related benzothiazoles .

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